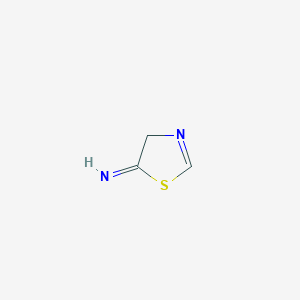![molecular formula C15H19NOSi B12616436 (6-[4-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol](/img/structure/B12616436.png)
(6-[4-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-[4-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol is a chemical compound that features a pyridine ring substituted with a trimethylsilyl group and a methanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-[4-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol typically involves the reaction of 4-(Trimethylsilyl)benzaldehyde with 3-pyridylmagnesium bromide, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture and oxygen from affecting the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
(6-[4-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halides or organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
(6-[4-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
作用机制
The mechanism of action of (6-[4-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The pyridine ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects .
相似化合物的比较
Similar Compounds
- (4-(Trimethylsilyl)phenyl)pyridine
- (6-(Trimethylsilyl)pyridin-3-yl)methanol
- (4-(Trimethylsilyl)phenyl)methanol
Uniqueness
(6-[4-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol is unique due to the specific positioning of the trimethylsilyl group and the methanol group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C15H19NOSi |
|---|---|
分子量 |
257.40 g/mol |
IUPAC 名称 |
[6-(4-trimethylsilylphenyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C15H19NOSi/c1-18(2,3)14-7-5-13(6-8-14)15-9-4-12(11-17)10-16-15/h4-10,17H,11H2,1-3H3 |
InChI 键 |
LAKVIRUMBUHZSR-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C2=NC=C(C=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(4-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine](/img/structure/B12616354.png)
![Acetamide,N-[1-(1-pyrrolidinylcarbonyl)vinyl]-](/img/structure/B12616367.png)



![2-(2-Methylbut-3-EN-2-YL)-2-[(trimethylsilyl)oxy]hexanal](/img/structure/B12616383.png)
methanone](/img/structure/B12616386.png)
![1-[(Naphthalen-2-yl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B12616387.png)


![N-{4-[(Propan-2-yl)oxy]cyclohexyl}cycloheptanamine](/img/structure/B12616430.png)

![methyl 4-[5-(3,4-dichlorophenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoate](/img/structure/B12616433.png)
![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-(2-methylpropyl)thiourea](/img/structure/B12616437.png)
